5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 792953-14-1
VCID: VC4887686
InChI: InChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
SMILES: C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl
Molecular Formula: C10H9ClN4O
Molecular Weight: 236.66

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide

CAS No.: 792953-14-1

Cat. No.: VC4887686

Molecular Formula: C10H9ClN4O

Molecular Weight: 236.66

* For research use only. Not for human or veterinary use.

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide - 792953-14-1

Specification

CAS No. 792953-14-1
Molecular Formula C10H9ClN4O
Molecular Weight 236.66
IUPAC Name 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Standard InChI Key VJSAMKWNCJAHFY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a carboxamide moiety. This configuration enhances hydrogen-bonding capacity while maintaining planar geometry critical for bioactivity.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₁₁H₁₀ClN₃O
Molecular Weight251.68 g/mol
Hydrogen Bond Donors3 (2 × NH, 1 × CONH)
Hydrogen Bond Acceptors4 (2 × pyrazole N, 1 × C=O, 1 × Cl)

The ortho-chlorine substituent induces steric effects that influence reaction kinetics and biological target interactions .

Spectroscopic Characterization

Infrared Spectroscopy:

  • N-H stretches: 3181–3358 cm⁻¹ (broad, NH groups)

  • C=O vibration: 1651 cm⁻¹ (amide I band)

  • Aromatic C-Cl: 750 cm⁻¹

¹H NMR (DMSO-d₆):

  • Pyrazole H-3: δ 6.94 (d, J = 8.4 Hz)

  • Amide NH: δ 10.42 (s, exchangeable)

  • Aromatic protons: δ 7.25–8.15 (m, 4H, Ar-H)

Synthetic Methodologies

Condensation Route Optimization

The primary synthesis involves three stages:

  • Pyrazole Core Formation:
    Cyclocondensation of 2-chlorophenylhydrazine with β-keto esters under acidic conditions (acetic acid, 80°C, 6 h) .

  • Carboxamide Introduction:
    Reaction with aryl isocyanates in anhydrous DMF (0°C → rt, 12 h) .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 72–85% pure product .

Table 2: Reaction Condition Effects on Yield

Temperature (°C)CatalystSolventYield (%)
60NoneEthanol62
80AcOHEthanol78
80H₂SO₄DMF85

Biological Evaluation

Antibacterial Profiling

Testing against ATCC strains revealed potent activity:

Table 3: Minimum Inhibitory Concentrations (μg/mL)

Bacterial StrainMIC (Compound)MIC (Nitrofurantoin®)
S. aureus (ATCC 25923)48
E. faecalis (ATCC 29212)1632
E. coli (ATCC 25922)>6416

Mechanistic studies suggest inhibition of DNA gyrase through binding to the ATPase domain (IC₅₀ = 3.2 μM) . The 2-chlorophenyl group enhances membrane permeability in Gram-positive organisms .

Structure-Activity Relationships

  • Electron-Withdrawing Groups: 2-Cl substitution increases potency 4-fold vs. 4-Cl analogs .

  • Amide Modifications: N-phenyl > N-alkyl (2-log difference in MIC) .

Pharmaceutical Applications

Drug Delivery Considerations

  • LogP: 1.8 (calculated) suggests moderate blood-brain barrier penetration .

  • Thermal Stability: Decomposition onset at 240°C (TGA analysis) .

Environmental and Regulatory Aspects

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L (96 h) .

  • Biodegradation: 78% degradation in 28-day OECD 301B test .

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